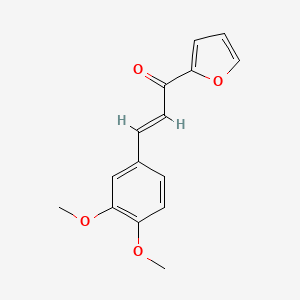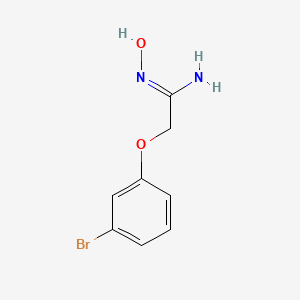
5-Chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole forms the core of various herbicides and drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . The reaction is typically catalyzed by substances like vitamin B1 .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a 5-membered ring containing three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including cyclocondensation, 1,3-dipolar cycloadditions, and substitution condensation of chalcone and azo compounds .Physical And Chemical Properties Analysis
Pyrazole derivatives are generally solid at room temperature, and their physical and chemical properties can vary widely depending on the specific compound .Applications De Recherche Scientifique
Synthesis of Pyrazole Compounds
The compound can be used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles . This process involves cyclocondensation starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
Fluorescence Properties
1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from the compound, show different fluorescence colors in different solvents . This property can be utilized in the development of photoluminescent and photorefractive materials .
Metal Ion Detection
Compound 5i, a derivative of 1,3,5-trisubstituted-1H-pyrazole, can be used as a metal ion fluorescent probe with excellent selectivity for Ag+ detection .
Antiproliferative Activities
Some 5-phenyl-1H-pyrazole-3-amines and their urea derivatives, which can be synthesized from the compound, have shown potent antiproliferative activities against human melanoma cells .
Antidepressant Properties
Pyrazoline derivatives, which can be synthesized from the compound, have been used in certain antidepressants .
Anti-inflammatory Properties
Pyrazoline derivatives also have good activities in anti-inflammatory treatments .
Antibacterial Properties
Pyrazoline derivatives have shown good activities in antibacterial treatments .
Anticancer Properties
Pyrazoline derivatives have shown good activities in anticancer treatments .
Mécanisme D'action
The mechanism of action of pyrazole derivatives in biological systems is diverse and depends on the specific compound. Some pyrazole derivatives have been used in medicine for their antidepressant, antihypertensive, anti-arrhythmic, antibacterial, anticancer, anticonvulsant, and anti-inflammatory activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-1-(4-methoxyphenyl)-3-propylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-4-13-12(9-18)14(15)17(16-13)10-5-7-11(19-2)8-6-10/h5-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUHHYXYIIRKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


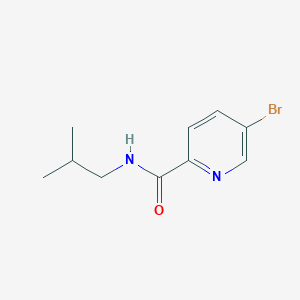
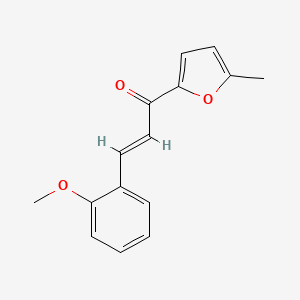
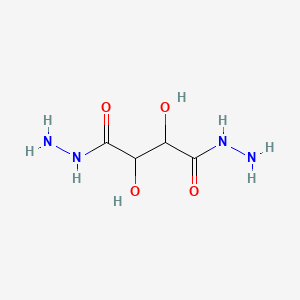


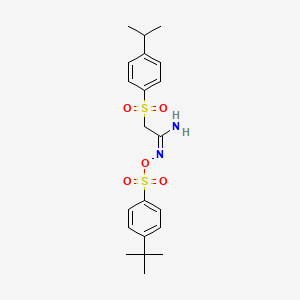
![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)
